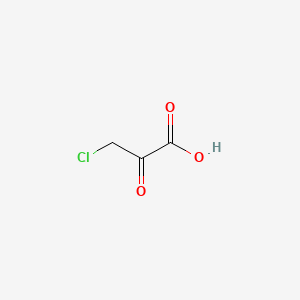
3-Chloro-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-oxopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H3ClO3 and its molecular weight is 122.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-chloro-2-oxopropanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit glycolysis in cancer cells, which is a critical metabolic pathway for tumor growth. A study highlighted its effectiveness against various cancer types, including ovarian and colon cancers, suggesting its potential as a therapeutic agent .
Mechanism of Action
The compound disrupts metabolic pathways by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells. This mechanism makes it a candidate for developing novel anticancer therapies that target metabolic dysregulation in tumors.
Biochemical Research
Enzyme Inhibition Studies
this compound is utilized in biochemical assays to study enzyme inhibition. Its structural similarity to pyruvate allows it to act as an inhibitor for enzymes such as lactate dehydrogenase and pyruvate kinase, providing insights into metabolic regulation and enzyme kinetics .
Metabolic Pathway Analysis
The compound's role in metabolic pathways is crucial for understanding cellular respiration and energy metabolism. Researchers have employed it to investigate the effects of altered glycolytic flux on cellular functions, particularly in cancerous tissues.
Environmental Science
Pollutant Degradation Studies
In environmental research, this compound has been investigated for its potential to degrade pollutants. Studies have shown that it can facilitate the breakdown of certain organic contaminants in water, making it relevant for bioremediation efforts .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Organic Chemistry demonstrated that chloropyruvic acid derivatives showed potent cytotoxic effects on human cancer cell lines, including melanoma and breast cancer cells. The study emphasized the importance of structural modifications to enhance selectivity and potency against specific cancer types .
Case Study 2: Enzyme Inhibition
In a biochemical assay conducted at a leading university, researchers utilized this compound to evaluate its inhibitory effects on key metabolic enzymes. The results indicated a significant reduction in enzyme activity, confirming its potential as a metabolic inhibitor .
Eigenschaften
CAS-Nummer |
3681-17-2 |
|---|---|
Molekularformel |
C3H3ClO3 |
Molekulargewicht |
122.51 g/mol |
IUPAC-Name |
3-chloro-2-oxopropanoic acid |
InChI |
InChI=1S/C3H3ClO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) |
InChI-Schlüssel |
RCWFNCXDFSOVLG-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)Cl |
Kanonische SMILES |
C(C(=O)C(=O)O)Cl |
Key on ui other cas no. |
3681-17-2 |
Synonyme |
chloropyruvate chloropyruvic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















